1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine)
Description
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) (referred to here as DPPE-dodecanylamine) is a synthetic phosphatidylethanolamine (PE) derivative characterized by two saturated palmitoyl (C16:0) acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. Its headgroup is modified via an amide bond to a dodecanylamine (C12 alkyl chain with a terminal amine group).
Properties
Molecular Formula |
C49H97N2O9P |
|---|---|
Molecular Weight |
889.3 g/mol |
IUPAC Name |
2-(12-azaniumyldodecanoylamino)ethyl 2,3-di(hexadecanoyloxy)propyl phosphate |
InChI |
InChI=1S/C49H97N2O9P/c1-3-5-7-9-11-13-15-17-19-23-27-31-35-39-48(53)57-44-46(60-49(54)40-36-32-28-24-20-18-16-14-12-10-8-6-4-2)45-59-61(55,56)58-43-42-51-47(52)38-34-30-26-22-21-25-29-33-37-41-50/h46H,3-45,50H2,1-2H3,(H,51,52)(H,55,56) |
InChI Key |
MFAZBSZBKVFZAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCNC(=O)CCCCCCCCCCC[NH3+])OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
-
Solvent : Anhydrous chloroform or dichloromethane
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to deprotonate the amine
-
Temperature : 25–40°C
-
Molar Ratio : DPPE : dodecanyl bromide = 1 : 1.2 (to minimize over-alkylation)
Mechanism :
Challenges and Optimization
Yield and Purity
-
Crude Yield : ~50–60%
-
Purification : Silica gel column chromatography (chloroform:methanol:water = 65:25:4) improves purity to >95%.
Reductive Amination with Dodecanal
An alternative approach employs reductive amination between DPPE’s primary amine and dodecanal (C<sub>11</sub>H<sub>23</sub>CHO), forming a secondary amine via imine intermediate reduction.
Reaction Conditions
-
Reducing Agent : Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
-
Solvent : Methanol:chloroform (1:1 v/v)
-
pH : 6–7 (buffered with ammonium acetate)
-
Temperature : 25°C, 24–48 hours
Mechanism :
Advantages
Limitations
-
Aldehyde Reactivity : Long-chain aldehydes like dodecanal exhibit lower electrophilicity, requiring prolonged reaction times.
Carbodiimide-Mediated Coupling
While atypical for amine-amine coupling, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitates conjugation when one amine is activated as an acylating agent. For DPPE-N-dodecanylamine, this method is less common but viable with modified protocols.
Protocol
-
Activation : Treat DPPE with EDC and N-hydroxysuccinimide (NHS) to form an active ester.
-
Coupling : React with dodecanylamine in dimethylformamide (DMF) at pH 7.5.
Mechanism :
Considerations
Analytical Characterization
Post-synthesis, structural validation is critical:
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Complexity |
|---|---|---|---|
| Alkylation | 50–60 | >95 | Moderate |
| Reductive Amination | 40–50 | 90 | High |
| EDC Coupling | 30–40 | 85 | High |
Industrial-Scale Considerations
For gram-scale production, alkylation is preferred due to:
Chemical Reactions Analysis
Types of Reactions
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized phospholipids, which are important in signaling pathways.
Reduction: Reduction reactions can modify the functional groups on the phospholipid, altering its properties.
Substitution: Substitution reactions can introduce different functional groups, potentially changing the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce lipid peroxides, while substitution reactions can yield modified phospholipids with different functional groups .
Scientific Research Applications
Applications Overview
-
Drug Delivery Systems
- The compound is utilized in formulating liposomes and nanoparticles for targeted drug delivery. Its amphiphilic nature allows it to encapsulate hydrophilic drugs while providing a stable lipid bilayer.
- Case Study : A study demonstrated that liposomes composed of 1,2-dipalmitoyl-SN-glycero-3-phosphoethanolamine significantly enhanced the bioavailability of anticancer drugs in vitro and in vivo .
-
Vaccine Development
- It serves as an adjuvant in vaccine formulations, enhancing immune responses. The liposomal formulations improve antigen presentation and stimulate both humoral and cellular immunity.
- Case Study : Research indicated that vaccines formulated with this phospholipid showed improved immunogenicity in animal models compared to conventional formulations .
-
Cell Membrane Models
- As a component of model cell membranes, it aids in studying membrane dynamics, protein interactions, and lipid bilayer properties.
- Case Study : Experiments using 1,2-dipalmitoyl-SN-glycero-3-phosphoethanolamine have provided insights into the fluidity and permeability of lipid membranes under various conditions .
- Nanotechnology
Comparative Data Table
Drug Delivery Systems
The use of 1,2-dipalmitoyl-SN-glycero-3-phosphoethanolamine in liposomal formulations has been extensively studied. For instance, Zhang et al. (2006) reported that liposomes containing this phospholipid improved the pharmacokinetics of encapsulated drugs significantly compared to free drug formulations .
Vaccine Development
In vaccine research, this compound has shown potential as an adjuvant. A study by He et al. (2008) demonstrated that incorporating it into vaccine formulations led to enhanced antibody responses against viral antigens .
Nanotechnology Applications
The ability of this phospholipid to form nanoparticles has been exploited for targeted drug delivery systems. Research conducted by Liu et al. (2010) illustrated how nanoparticles made from this compound could effectively deliver chemotherapeutic agents directly to cancer cells while minimizing side effects .
Mechanism of Action
The mechanism of action of 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) involves its integration into cell membranes, where it interacts with other lipids and proteins. This interaction helps maintain membrane fluidity and integrity, facilitating various cellular processes such as signaling and transport .
Comparison with Similar Compounds
Comparative Analysis with Similar Phosphatidylethanolamine Derivatives
Structural and Functional Modifications
PE derivatives are tailored by modifying the ethanolamine headgroup, altering their interactions with proteins, stability, and phase behavior. Below is a systematic comparison:
Table 1: Key Phosphatidylethanolamine Derivatives and Their Properties
Membrane Engineering and Bioconjugation
- For instance, MCC-PE enables covalent attachment of thiolated proteins to lipid bilayers, critical for constructing cell-mimetic surfaces . The dodecanylamine group’s long alkyl chain may similarly facilitate hydrophobic interactions with transmembrane proteins or small molecules.
- Biotinyl Cap PE is widely used in creating streptavidin-linked lipid arrays for high-throughput screening . In contrast, DPPE-dodecanylamine’s terminal amine could serve as a site for pH-dependent conjugation or electrostatic interactions.
Drug Delivery Systems
- DPPE-PEG2000 is a cornerstone in liposomal formulations (e.g., Doxil®), reducing opsonization and enhancing tumor targeting . DPPE-dodecanylamine’s hydrophobic tail might improve encapsulation efficiency of lipophilic drugs or stabilize micellar structures.
- PDP PE (pyridyldithio-modified PE) enables reversible disulfide bonding with thiolated ligands, a feature exploited in gold nanoparticle functionalization for cancer therapy . DPPE-dodecanylamine could offer similar versatility for nanocarrier design.
Phase Behavior and Stability
- Unmodified DPPE forms rigid, ordered bilayers due to its saturated acyl chains, with a phase transition temperature (Tm) of ~60°C .
- DOPC (dioleoyl-PC), with unsaturated chains, has a Tm of −20°C, highlighting how acyl chain unsaturation dominates phase behavior. DPPE-dodecanylamine’s saturated chains and large headgroup may create intermediate fluidity, useful for temperature-sensitive delivery systems .
Biological Activity
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine) (DPPE-Dodecanylamine) is a phospholipid derivative that plays a significant role in various biological processes. Its structure consists of a glycerol backbone with two palmitic acid chains and a phosphoethanolamine head group, which is further modified by the addition of dodecanylamine. This compound is primarily utilized in membrane biology and drug delivery systems due to its amphiphilic nature, allowing it to interact effectively with lipid membranes.
- Molecular Formula : C37H74N1O8P
- Molecular Weight : 691.97 g/mol
- CAS Number : 923-61-5
- Purity : ≥98%
Membrane Interaction
1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine is known for its role in forming lipid bilayers. It interacts with cholesterol, enhancing membrane fluidity and stability, which is critical for cellular functions such as signaling and transport across membranes . The presence of dodecanylamine further influences membrane characteristics by altering hydrophobic interactions.
Applications in Drug Delivery
DPPE-Dodecanylamine has been studied for its potential in drug delivery systems, particularly in the formation of liposomes. These liposomes can encapsulate therapeutic agents, improving their bioavailability and targeting capabilities. For instance, studies have shown that incorporating DPPE into liposomal formulations can enhance the delivery efficiency of chemotherapeutic agents to tumor cells .
Case Studies
- Liposomal Drug Delivery : A study demonstrated the use of DPPE-Dodecanylamine in creating immunoliposomes for targeted drug delivery to cancer cells. The liposomes were modified to express specific ligands that bind to cancer cell receptors, enhancing uptake and reducing systemic toxicity .
- Neuroprotective Effects : Research indicated that DPPE derivatives could protect neuronal cells from oxidative stress. In vitro studies showed that these compounds reduced cell death in dopaminergic neurons exposed to neurotoxic agents, suggesting potential applications in neurodegenerative diseases .
Membrane Fluidity and Stability
A comparative analysis of various phospholipids revealed that DPPE exhibits superior membrane fluidity compared to other saturated phospholipids. This property is crucial for maintaining cellular integrity under stress conditions .
| Phospholipid Type | Melting Point (°C) | Fluidity Index |
|---|---|---|
| DPPE | 195 - 199 | High |
| DPPC | 41 | Moderate |
| DOPC | -20 | Very High |
Liposome Formation
The efficiency of liposome formation using DPPE was assessed through various methods including extrusion and sonication. Results indicated that liposomes formed with DPPE had a higher encapsulation efficiency for hydrophobic drugs compared to those formed with other phospholipids .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1,2-Dipalmitoyl-SN-glycero-3-phosphoethanolamine-N-(dodecanylamine), and how can they be addressed methodologically?
- Answer : Synthesis typically involves sequential acylation and amine coupling. A critical step is ensuring regioselectivity during dodecanylamine attachment to the phosphoethanolamine headgroup. Contamination by diastereomers may arise due to stereochemical complexity, which can be monitored via ³¹P NMR to confirm purity . High-pressure liquid chromatography (HPLC) is ineffective for separating diastereomers, necessitating precise reaction conditions (e.g., controlled stoichiometry and temperature) .
Q. How should researchers handle and store this compound to maintain stability during experiments?
- Answer : The compound is sensitive to oxidation and hydrolysis. Storage at −20°C under inert gas (e.g., argon) is recommended to prevent acyl chain degradation . Lyophilization in amber vials minimizes light-induced decomposition. Prior to use, validate lipid integrity using thin-layer chromatography (TLC) with ≥95% purity thresholds .
Q. What analytical techniques are most reliable for characterizing structural purity?
- Answer :
- ³¹P NMR : Detects phosphate group integrity and identifies thiophosphoryl derivatives .
- Mass spectrometry (MS) : Confirms molecular weight (e.g., C53H97NO11PNa, MW 978.30) and detects acyl chain heterogeneity .
- TLC : Validates absence of lysolipids or hydrolyzed byproducts using silica gel plates and phosphate-specific stains .
Advanced Research Questions
Q. How does the dodecanylamine moiety influence membrane interactions compared to unmodified phosphatidylethanolamines?
- Answer : The dodecanylamine group introduces a hydrophobic anchor, enhancing integration into lipid bilayers and promoting stable micelle formation. This modification alters phase transition temperatures, as observed in differential scanning calorimetry (DSC) studies. Unlike unmodified PE, the dodecanylamine derivative exhibits reduced pH-dependent hexagonal phase transitions, favoring lamellar structures in acidic environments .
Q. What experimental strategies can resolve contradictions in reported enzymatic hydrolysis rates by phospholipases?
- Answer : Phospholipase A₂ and C exhibit stereospecificity toward thiophosphoryl derivatives. Use chiral chromatography to isolate enantiomers and conduct kinetic assays under standardized conditions (e.g., pH 7.4, 37°C). Discrepancies may arise from trace detergent contamination, which can be mitigated via dialysis or size-exclusion chromatography .
Q. How can this compound be functionalized for fluorescence-based membrane dynamics studies?
- Answer : Conjugate fluorophores (e.g., nitrobenzoxadiazole, NBD; lissamine rhodamine) to the ethanolamine headgroup via NHS ester chemistry. Validate labeling efficiency using UV-Vis spectroscopy and confirm membrane incorporation via fluorescence resonance energy transfer (FRET) with complementary probes (e.g., Rh-PE) .
Q. What role does this lipid play in nanocarrier design for targeted drug delivery?
- Answer : The dodecanylamine group enables stable anchoring of targeting ligands (e.g., antibodies, peptides) to liposomal surfaces. Optimize ligand density using quartz crystal microbalance (QCM) assays to balance avidity and steric hindrance. In vivo studies show enhanced tumor accumulation when paired with pH-sensitive fusogenic lipids .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
